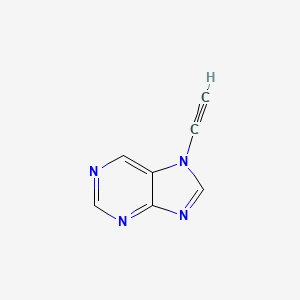

7-Ethynyl-7H-purine

Description

Structure

3D Structure

Properties

CAS No. |

154423-91-3 |

|---|---|

Molecular Formula |

C7H4N4 |

Molecular Weight |

144.137 |

IUPAC Name |

7-ethynylpurine |

InChI |

InChI=1S/C7H4N4/c1-2-11-5-10-7-6(11)3-8-4-9-7/h1,3-5H |

InChI Key |

LCPWHDXAGGMVHC-UHFFFAOYSA-N |

SMILES |

C#CN1C=NC2=NC=NC=C21 |

Synonyms |

7H-Purine, 7-ethynyl- (9CI) |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 7 Ethynyl 7h Purine Derivatives

Reactions at the Ethynyl (B1212043) Moiety

The terminal alkyne functionality at the N7 position of the purine (B94841) core is a highly reactive site, amenable to a variety of addition and cycloaddition reactions. These transformations are often employed for bioconjugation, the synthesis of novel heterocyclic systems, and the development of targeted covalent inhibitors.

Cycloaddition Reactions (e.g., Azide-Alkyne Cycloaddition)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a prominent reaction involving ethynylpurine derivatives. This highly efficient and regioselective transformation allows for the formation of stable 1,2,3-triazole linkages, which are valuable in bioconjugation and the synthesis of complex molecules nih.govnih.govmorressier.comnih.govsigmaaldrich.comnih.govresearchgate.net.

For instance, 7-ethynyl-8-aza-7-deazaadenosine has been utilized in post-automated RNA synthesis, where it undergoes CuAAC with azide-functionalized molecules to introduce structural diversity into RNA strands nih.gov. Similarly, ethynyl-modified DNA, prepared using 2-ethynyladenine derivatives, can be labeled with fluorescent dyes via CuAAC reactions with azide-conjugated probes, demonstrating its utility in creating functionalized nucleic acids for various applications nih.gov. The reaction typically employs copper(I) salts (e.g., CuSO₄) in the presence of a reducing agent like sodium ascorbate, or copper(I) iodide (CuI), in various solvent systems nih.govnih.govmorressier.com.

Table 3.1.1: Examples of Azide-Alkyne Cycloaddition Reactions with Ethynylpurine Derivatives

| Ethynylpurine Derivative | Azide (B81097) Partner | Catalyst/Conditions | Product Type | Citation |

| 7-Ethynyl-8-aza-7-deazaadenosine | Various azides | CuSO₄, sodium ascorbate, THPTA ligand | 1,2,3-Triazole-linked nucleosides | nih.gov |

| 2-Ethynyladenine (in DNA) | Cy3-N₃ | CuAAC conditions | Fluorescently labeled DNA | nih.gov |

| 8-Ethynylpurine nucleosides | Trimethylsilyl (B98337) azide (TMSN₃) | CuI or CuSO₄/sodium ascorbate | 8-Triazolylpurines | nih.govmorressier.com |

Nucleophilic Additions to the Ethynyl Group (e.g., Thiol Addition)

The electron-deficient nature of the alkyne, particularly when conjugated to the electron-withdrawing purine system, makes it susceptible to nucleophilic attack. Thiol addition reactions are of particular interest, often leading to the formation of covalent adducts. This reactivity has been exploited in the design of irreversible enzyme inhibitors, such as those targeting Nek2 kinase, where the ethynyl group acts as a Michael acceptor for cysteine residues within the enzyme's active site researchgate.netnih.gov.

These reactions typically involve the addition of a thiol across the triple bond, forming a vinyl sulfide (B99878) linkage. The mechanism is often proposed to proceed via an allene (B1206475) intermediate, which then tautomerizes to a thioenol-ether adduct nih.gov. The rate and efficiency of these additions can be influenced by the specific purine substitution and the nature of the thiol nucleophile researchgate.net. For example, studies comparing N(7)-methyl and N(9)-methyl isomers of ethynylpurines have indicated that the N(7)-methyl isomer can exhibit higher reactivity due to steric factors, such as a "buttressing effect" that displaces the ethynyl group researchgate.net.

Table 3.1.2: Thiol Addition Reactions of Ethynylpurine Derivatives

| Ethynylpurine Derivative | Thiol Nucleophile | Reaction Conditions | Adduct Type / Biological Activity | Citation |

| 6-Ethynylpurine derivatives | N-acetylcysteine methyl ester | DMSO or DMF, DABCO | Covalent adduct; Nek2 inhibition | researchgate.net |

| 2-Arylamino-6-ethynylpurines | Cysteine residue (in Nek2) | Cellular environment | Irreversible covalent inhibition | nih.gov |

| 7-Ethynylpurine derivatives | Various thiols | Various conditions | Vinyl sulfide adducts | nih.govgoogle.com |

Hydrometallation and Other Addition Reactions

While less extensively documented in the provided literature compared to cycloadditions and thiol additions, the ethynyl moiety of 7-ethynyl-7H-purine derivatives can potentially undergo other addition reactions, including hydrometallation. Hydrometallation, such as hydroboration or hydrosilylation, involves the addition of a metal-hydride bond across the alkyne, often catalyzed by transition metals. These reactions can lead to vinyl metal species that can be further functionalized. However, specific examples directly involving this compound derivatives in these types of reactions were not prominently detailed in the reviewed search results. Other addition reactions to the alkyne, such as hydroamination or hydroalkoxylation, are also chemically feasible but require specific catalytic systems and substrates.

Reactivity of the Purine Core and Influence of 7-Ethynyl Substitution

The purine core itself possesses inherent reactivity, primarily dictated by its aromaticity and the presence of nitrogen atoms capable of acting as nucleophilic or electrophilic sites. The introduction of an ethynyl group at the N7 position can modulate this reactivity.

Studies on purine nucleobases have identified the N7 atom as possessing significant nucleophilic character, particularly in adenine (B156593), which can influence its interaction with electrophiles d-nb.info. In the context of metal coordination, N7 is often a preferred site for binding compared to N1, as observed in platinum(II) pincer complexes derived from purine nucleosides, where N7 coordination leads to more stable isomers acs.org.

The presence of the N7-ethynyl group can also impact the electronic distribution and steric environment of the purine ring. For example, in comparisons between N7-methyl and N9-methyl isomers, the N7-substituted compound showed a larger deviation in the C-C≡C bond angle (124°) compared to the N9-methyl isomer (120°), suggesting a steric influence of the N7 substituent on the purine ring's geometry researchgate.net. This steric and electronic influence can affect the regioselectivity and kinetics of reactions occurring at other positions of the purine core, such as electrophilic substitution or metal-catalyzed cross-coupling reactions. For instance, C-H functionalization reactions, such as imidation or cyanation, typically occur at the C8 position of purines and deazapurines, and the N7-ethynyl substitution might influence the efficiency or selectivity of these processes acs.orgmdpi.com.

Kinetic Studies of Chemical Transformations

Kinetic investigations provide crucial insights into the rates and mechanisms of reactions involving this compound derivatives. Such studies are vital for understanding structure-activity relationships, particularly in the context of enzyme inhibition or the development of efficient synthetic protocols.

As noted in section 3.1.2, kinetic studies have been performed to quantify the reactivity of ethynylpurine derivatives in reactions with thiols. For instance, a 50-fold range in reactivity was observed among various ethynyl-heterocycles, including purine derivatives, when reacting with N-acetylcysteine methyl ester. This highlights how subtle structural modifications can significantly alter reaction rates researchgate.net. Furthermore, comparative kinetic studies between isomeric compounds, such as N(7)-methyl and N(9)-methyl ethynylpurines, have revealed differences in their reactivity towards thiols, with the N(7)-methyl isomer often showing enhanced reactivity, attributed to steric effects researchgate.net.

Table 3.3: Kinetic Data for Reactions of Ethynylpurine Derivatives

| Reaction Type | Ethynylpurine Derivative | Reactant/Conditions | Kinetic Observation | Citation |

| Thiol Addition | Various ethynyl-heterocycles | N-acetylcysteine methyl ester | 50-fold range in reactivity observed | researchgate.net |

| Thiol Addition | N(7)-methyl vs. N(9)-methyl ethynylpurine isomers | N-acetylcysteine methyl ester | N(7)-methyl isomer 5-fold more reactive | researchgate.net |

Investigation of Reaction Mechanisms

Understanding the detailed mechanisms of reactions involving this compound derivatives is essential for predicting reactivity and designing new synthetic strategies.

The mechanism of thiol addition to the ethynyl group, particularly in the context of covalent inhibition, is thought to involve a Michael-type addition. This process likely proceeds through an allene intermediate, which subsequently tautomerizes to a more stable thioenol-ether adduct nih.gov. Computational studies, such as density functional theory (DFT) analysis, have been employed to elucidate the energetics and pathways of complex reactions, including the coordination of purine nucleosides to platinum centers, revealing multistep processes involving bond rupture and formation via transition states acs.org. For azide-alkyne cycloadditions, the mechanism typically involves a concerted [3+2] cycloaddition, often facilitated by copper(I) catalysis, although alternative pathways involving vinyl azide intermediates have also been considered nih.gov.

Table 3.4: Mechanistic Insights into Reactions of Ethynylpurine Derivatives

| Reaction Type | Mechanism Details | Key Intermediates/States | Computational/Experimental Basis | Citation |

| Thiol Addition | Michael-type addition | Allene intermediate, Tautomerization to thioenol-ether | Proposed mechanism | nih.gov |

| Pt Coordination | Multi-step process | Three-coordinate intermediate, Transition states (TS1, TS2) | DFT analysis | acs.org |

| Azide-Alkyne Cycloaddition | Concerted [3+2] cycloaddition | N/A (concerted) | Catalytic mechanism | nih.govmorressier.com |

Compound List:

this compound

7-Ethynyl-8-aza-7-deazaadenosine

2-Ethynyladenine

8-Ethynylpurine nucleosides

5-Ethynylpyrimidine nucleosides

N-acetylcysteine methyl ester

2-Arylamino-6-ethynylpurines

6-Ethynylpurine derivatives (e.g., 23, 24)

N(7)-methyl ethynylpurine isomers

N(9)-methyl ethynylpurine isomers

Trimethylsilyl azide (TMSN₃)

Azide-functionalized molecules (general)

Triazolylpurines

Nek2 kinase

Derivatization Strategies and Synthetic Applications of 7 Ethynyl 7h Purine As a Building Block

Construction of Novel Purine (B94841) Architectures

The ethynyl (B1212043) group on the purine ring system serves as a key reactive site for elaborating the purine core into more complex and novel structures. Through palladium-catalyzed Sonogashira coupling, the terminal alkyne can be coupled with aryl or vinyl halides, extending the purine framework with diverse organic fragments. This strategy has been employed to synthesize a variety of purine derivatives with potential applications in materials science and medicinal chemistry. For instance, studies on related alkynylated purines have demonstrated their utility in creating novel optical materials rtu.lv and in the synthesis of multisubstituted purines with potential biological activities nih.gov. Furthermore, research into the functionalization of purine derivatives, including C-H activation and cross-coupling reactions, highlights the broad scope for generating new purine scaffolds thieme.de. The synthesis of fused purine systems, such as tetrahydroquinazolino[3,2-e]purine derivatives, further illustrates the capacity of purine building blocks to form complex polycyclic structures researchgate.net.

Integration into Conjugated Systems and Molecular Frameworks

The ethynyl functionality of 7-Ethynyl-7H-purine makes it an excellent candidate for incorporation into conjugated systems and molecular frameworks, particularly for applications in materials science and bioconjugation. The Sonogashira coupling reaction is instrumental in extending π-conjugation by linking the ethynyl-purine to aromatic or heteroaromatic systems, leading to materials with desirable electronic and optical properties researchgate.netrsc.org. This approach has been widely utilized in the development of DNA-based materials, where ethynyl-modified nucleosides are incorporated into oligonucleotides. These modified DNA strands can then be functionalized via click chemistry or Sonogashira coupling to create fluorescent probes, DNA nanostructures, and other advanced biomaterials mdpi.comacs.orgacs.orgnih.govnih.gov. For example, ethynyl-functionalized 7-deazapurines have been integrated into DNA duplexes, leading to constructs with interesting photophysical properties and potential for use in molecular recognition and imaging rsc.orgacs.orgnih.gov. The ability to form stable triazole linkages through click chemistry also allows for the conjugation of the purine moiety to diverse reporter groups or other molecular entities, creating complex conjugates like purine-ferrocene hybrids for electrochemical studies nih.gov.

Advanced Spectroscopic Analysis and Computational Studies

Sophisticated Spectroscopic Techniques for Structural Elucidation within Research Contexts

The definitive structural elucidation of novel organic compounds like 7-Ethynyl-7H-purine necessitates the application of a suite of high-resolution spectroscopic techniques. These methods probe different aspects of molecular structure, from atomic connectivity to electronic distribution and vibrational modes.

High-Resolution NMR Spectroscopy for Complex Molecule Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for organic compound characterization, providing detailed information about the arrangement of atoms within a molecule. Proton NMR (¹H NMR) reveals the number, type, and connectivity of hydrogen atoms, offering insights into their chemical environment through chemical shifts and coupling constants. Carbon-13 NMR (¹³C NMR) similarly maps the carbon skeleton, with distinct chemical shifts indicating different types of carbon atoms, such as those in aromatic rings, saturated carbons, or functional groups like alkynes.

For this compound, ¹H NMR would be expected to show signals corresponding to the purine (B94841) ring protons (typically in the aromatic region, ~7-9 ppm) and potentially a signal for the terminal ethynyl (B1212043) proton (usually around 2-3 ppm, though its exact position can vary). ¹³C NMR would be particularly informative, revealing characteristic signals for the sp-hybridized carbons of the ethynyl group (typically in the range of 70-90 ppm) and the various carbons of the purine heterocycle.

While direct NMR data for this compound was not found in the reviewed literature, detailed spectroscopic data for a structurally related compound, 7-Deaza-7-ethynylhypoxanthine , illustrates the power of these techniques.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 7-Deaza-7-ethynylhypoxanthine (DMSO-d₆)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment (Illustrative) |

| ¹H | 12.08 | br s | - | NH proton |

| ¹H | 7.86 | s | - | Purine H-8 |

| ¹H | 7.39 | s | - | Purine H-2 |

| ¹³C | 158.6 | - | - | Purine C-6 |

| ¹³C | 148.2 | - | - | Purine C-4 |

| ¹³C | 145.1 | - | - | Purine C-5 |

| ¹³C | 126.6 | - | - | Purine C-8a |

| ¹³C | 107.9 | - | - | Purine C-4a |

| ¹³C | 98.2 | - | - | Purine C-2 |

| ¹³C | 81.1 | - | - | Ethynyl C-α |

| ¹³C | 78.3 | - | - | Ethynyl C-β |

Note: The data presented in this table is for 7-Deaza-7-ethynylhypoxanthine, as detailed spectroscopic data for this compound was not available in the reviewed literature. The ¹³C NMR data clearly shows signals characteristic of an ethynyl group (around 80 ppm). nih.gov

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation and its arrangement within the crystal lattice. For this compound, X-ray crystallography would reveal the exact position of the ethynyl group at the N7 position, the planarity of the purine ring system, and any intermolecular interactions, such as hydrogen bonding or π-π stacking, that influence its solid-state behavior. Studies on related purine nucleosides and deazapurine derivatives with ethynyl modifications have successfully employed X-ray crystallography to elucidate their detailed solid-state structures and packing arrangements nih.govnih.govnih.gov.

Advanced Mass Spectrometry for Mechanistic Pathway Tracing

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), in particular, can provide highly accurate mass-to-charge ratios, allowing for the unambiguous determination of the molecular formula. For this compound, HRMS would confirm its exact molecular weight and empirical formula. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are also vital for analyzing mixtures and reaction products, often used in conjunction with tandem MS (MS/MS) to fragment the molecule and elucidate structural features or trace metabolic pathways.

The HRMS data for the related compound 7-Deaza-7-ethynylhypoxanthine, showing a calculated [M+H]⁺ of 160.0511 and found value of 160.0504, exemplifies the precision of this technique in confirming elemental composition nih.gov.

Computational Chemistry Approaches

Computational chemistry provides powerful theoretical tools to complement experimental spectroscopic data, offering deeper insights into electronic structure, reactivity, and molecular properties.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. By solving the Kohn-Sham equations, DFT can accurately predict properties such as electron density distribution, molecular orbital energies (HOMO and LUMO), ionization potentials, electron affinities, and dipole moments. These calculations are crucial for understanding the electronic nature of the purine ring and the influence of the ethynyl substituent.

Furthermore, DFT can be employed to calculate various reactivity indices, such as Fukui functions, electrophilicity, and nucleophilicity. These indices help predict the most reactive sites within the molecule for electrophilic or nucleophilic attack, providing valuable information for designing synthetic transformations and understanding potential biological interactions. Studies on purine systems have successfully utilized DFT to elucidate their electronic properties and predict their reactivity patterns d-nb.infomdpi.comaustinpublishinggroup.commdpi.comabinit.org. For this compound, DFT calculations could predict the electron-donating or withdrawing nature of the ethynyl group at the N7 position and its impact on the electron distribution within the purine core, thereby guiding experimental investigations.

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular Dynamics (MD) simulations are a powerful computational tool used to investigate the dynamic behavior of molecules over time, providing insights into their conformational flexibility and potential interactions with other molecular entities. For this compound, MD simulations can elucidate stable and transient conformations, the influence of the ethynyl substituent on the purine ring's dynamics, and its propensity to engage in specific intermolecular interactions, such as hydrogen bonding or π-π stacking. By simulating the system over nanoseconds to microseconds, researchers can map out the potential energy landscape and identify key conformational states relevant to its chemical behavior or potential biological activity.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), are widely employed to predict and interpret spectroscopic parameters, offering a theoretical basis for experimental observations. For this compound, key spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are anticipated to yield characteristic signals.

NMR Spectroscopy : DFT calculations can predict chemical shifts for ¹H and ¹³C nuclei, providing detailed information about the electronic environment of each atom. For this compound, one would expect distinct signals for the purine ring protons (e.g., H2, H8) and the ethynyl proton, as well as characteristic shifts for the carbon atoms of the purine ring and the alkyne moiety. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for calculating NMR chemical shifts nih.govresearchgate.net.

IR Spectroscopy : IR spectroscopy probes the vibrational modes of molecular bonds. For this compound, characteristic absorption bands would be expected for the C≡C triple bond stretch of the ethynyl group (typically around 2100-2260 cm⁻¹) and the terminal alkyne C-H stretch (around 3300 cm⁻¹). DFT calculations can predict these vibrational frequencies and their intensities, aiding in the assignment of experimental IR spectra nih.govresearchgate.netresearchgate.net.

UV-Vis Spectroscopy : UV-Vis spectroscopy provides information about electronic transitions within the molecule, particularly those involving π-electron systems. Purines, with their conjugated aromatic systems, exhibit characteristic UV absorption bands. Time-Dependent DFT (TD-DFT) calculations are used to predict these electronic transitions and their corresponding wavelengths (λmax) and oscillator strengths, which can be correlated with experimental UV-Vis spectra nih.govresearchgate.netresearchgate.net.

The accuracy of these predictions is often validated by comparing them with experimental data, with good agreement indicating the reliability of the computational models for elucidating molecular structure and properties nih.govresearchgate.net.

Theoretical Studies of Tautomerism and Isomerism

Tautomerism, the phenomenon where a molecule exists in equilibrium between two or more interconvertible forms that differ in the position of a proton and a double bond, is a significant aspect of purine chemistry. Purines can exhibit various tautomeric forms, most notably N9H and N7H tautomers, arising from the migration of a proton within the imidazole (B134444) ring researchgate.netnih.govuni-bonn.de. The presence of the ethynyl substituent at the N7 position of this compound inherently fixes the proton to the N7 position, thus precluding N9H <-> N7H tautomerism involving the N7 nitrogen. However, theoretical studies are still relevant for understanding the electronic structure and potential for other forms of isomerism or tautomerism within the purine ring system itself, or how the ethynyl group might influence the stability of different electronic configurations.

Theoretical Studies and Structure Reactivity Relationships in 7 Ethynyl 7h Purine Systems

Electronic Structure and Aromaticity Analysis

The electronic structure of 7-ethynyl-7H-purine is characterized by the delocalized π-system of the bicyclic purine (B94841) core, which is perturbed by the introduction of the C≡CH group. The purine ring itself is composed of two fused heterocyclic rings: a pyrimidine (B1678525) and an imidazole (B134444). The aromaticity of these individual rings and the molecule as a whole can be quantitatively assessed using computational methods.

Key metrics for evaluating aromaticity include the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) calculations.

HOMA: This index is based on the analysis of bond length variations within a ring. A value approaching 1 indicates a high degree of aromaticity, with minimal bond length alternation, whereas a value near 0 suggests a non-aromatic, olefinic-like structure. For this compound, HOMA calculations would likely show that both the five-membered imidazole and six-membered pyrimidine rings retain significant aromatic character, though the substitution at N7 may cause slight deviations from the parent purine.

NICS: This magnetic criterion measures the shielding at the center of a ring. Large negative NICS values (e.g., NICS(1)zz, which measures the out-of-plane component one angstrom above the ring) are indicative of aromatic character, while positive values suggest anti-aromaticity. It is anticipated that NICS calculations for this compound would confirm the aromatic nature of both constituent rings.

| Aromaticity Index | Description | Expected Outcome for this compound |

| HOMA | Geometric measure based on bond length uniformity. | Values close to 1 for both imidazole and pyrimidine rings, indicating retained aromaticity. |

| NICS(1)zz | Magnetic measure of ring current effects. | Significant negative values for both rings, confirming aromatic character. |

Frontier Molecular Orbital Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals provide insight into the molecule's behavior as an electron donor (nucleophile) or electron acceptor (electrophile).

HOMO: The energy of the HOMO is related to the ionization potential; a higher HOMO energy suggests the molecule is more easily oxidized and a better electron donor. For this compound, the HOMO is expected to be delocalized across the purine ring system.

LUMO: The energy of the LUMO is related to the electron affinity; a lower LUMO energy indicates the molecule is more easily reduced and a better electron acceptor. The LUMO is also anticipated to be distributed over the purine core.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. Conversely, a small gap suggests higher reactivity. The introduction of the conjugated ethynyl (B1212043) group is expected to lower the HOMO-LUMO gap compared to unsubstituted purine, potentially increasing its reactivity in certain chemical transformations. In many nitrogen-based drugs, the HOMO-LUMO energy gap typically falls within the range of 3.5-4.5 eV, which is considered indicative of proper stability and reactivity. emerginginvestigators.org

| Molecular Orbital | Description | Predicted Characteristics for this compound |

| HOMO | Highest energy orbital containing electrons; relates to nucleophilicity. | Delocalized over the purine rings. |

| LUMO | Lowest energy orbital without electrons; relates to electrophilicity. | Delocalized over the purine rings. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates kinetic stability. | Expected to be smaller than that of unsubstituted purine, suggesting enhanced reactivity. |

Impact of Ethynyl Group on Purine Electron Density and Chemical Properties

The ethynyl group (–C≡CH) is known for its dual electronic nature. It acts as a weak π-donor through conjugation and a strong σ-acceptor (electron-withdrawing) due to the high s-character of the sp-hybridized carbon atoms. Its placement at the N7 position of the imidazole ring directly influences the electron density distribution throughout the purine system.

Computational analyses, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can quantify the partial atomic charges on each atom. In this compound, the ethynyl group's electron-withdrawing nature is expected to:

Decrease the electron density on the nitrogen atom to which it is attached (N7).

Induce a cascade effect, altering the partial charges on other atoms within the purine core. This can affect the sites of potential electrophilic or nucleophilic attack.

Modify the acidity of protons on the purine ring and the terminal alkyne proton. The terminal acetylenic proton (–C≡C–H ) is expected to be more acidic due to the electron-withdrawing purine ring.

Influence the pKa of the purine system, which is a critical parameter for its behavior in biological and chemical systems. semanticscholar.orgwright.edu

Intermolecular Interactions within Ethynyl Purine Frameworks (e.g., Hydrogen Bonding, π-Stacking)

In the solid state, the structure and properties of this compound are governed by a network of intermolecular interactions. The molecule possesses multiple sites for these interactions, leading to potentially complex and stable crystal lattices.

Hydrogen Bonding: The purine core contains several nitrogen atoms (N1, N3, N9) that can act as hydrogen bond acceptors. The terminal ethynyl proton can act as a weak hydrogen bond donor. These interactions are fundamental to the base pairing seen in DNA and are expected to play a key role in the crystal packing of ethynyl purines. cam.ac.ukchemrxiv.org

π-Stacking: The planar, aromatic purine ring is capable of engaging in strong π-π stacking interactions. These interactions, where the π-orbitals of adjacent molecules overlap, are crucial for the stability of nucleic acid helices and are a dominant force in the crystal packing of many aromatic compounds. biorxiv.org The presence of the ethynyl group can modulate these stacking interactions, potentially leading to unique packing motifs.

Theoretical studies can model these non-covalent interactions to predict the most stable crystal structures and calculate the interaction energies, providing insight into the forces that dictate the supramolecular architecture of these frameworks. researchgate.net

Investigation of Positional Impact on Reactivity and Structure

The substitution pattern on the purine ring has a profound effect on the molecule's properties. In purines, substitution can occur at either the N7 or N9 position of the imidazole ring, leading to distinct isomers. A comparative theoretical study of this compound and its isomer, 9-ethynyl-9H-purine, would reveal significant differences:

Thermodynamic Stability: One isomer is typically more thermodynamically stable than the other. Computational methods can calculate the total energies of the optimized structures of both isomers to predict their relative stabilities. nih.gov

Reactivity: Differences in electronic structure would translate to differences in chemical reactivity. For example, the susceptibility of specific atoms to nucleophilic or electrophilic attack would change depending on the location of the ethynyl substituent. Spectroscopic properties, which are dependent on electronic transitions, would also be distinct, allowing for experimental differentiation between the isomers. nih.gov

Such comparative studies are essential for understanding the structure-property relationships in substituted purines and for designing molecules with specific, targeted chemical or biological activities. researchgate.net

Future Directions and Emerging Research Avenues in Ethynyl Purine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 7-substituted purines has traditionally posed challenges due to the preferential alkylation or arylation at the N9 position. However, recent advancements have provided more selective routes to N7-substituted purines. A notable protocol involves the N9-protection of 6- and 2,6-dihalopurines, followed by reduction to 7,8-dihydropurines, N7-alkylation, and subsequent deprotection and spontaneous reoxidation to yield the desired 7-substituted purines in good yields. nih.govdatapdf.com Another approach starts from imidazole (B134444) precursors, which can be cyclized to form the purine (B94841) ring system with substitution at the 7-position. mdpi.com

Looking ahead, the development of more sustainable and efficient synthetic methodologies for 7-ethynyl-7H-purine is a key research focus. This includes the exploration of "green chemistry" approaches to minimize waste and energy consumption.

Key areas for future research in sustainable synthesis include:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of purine derivatives. researchgate.net Future work could focus on adapting these methods for the specific ethynylation of the 7-position of the purine ring.

Multicomponent Reactions (MCRs): MCRs offer a highly efficient way to construct complex molecules in a single step, reducing the number of synthetic operations and purification steps. researchgate.netresearchgate.net Designing novel MCRs that lead to the formation of this compound from simple starting materials would be a significant breakthrough in terms of sustainability and atom economy.

Mechanochemical Synthesis: This solvent-free approach, which uses mechanical force to induce chemical reactions, is a promising green alternative to traditional solution-phase synthesis. Investigating the feasibility of mechanochemical methods for the synthesis of this compound and its derivatives could lead to more environmentally friendly production processes.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved yields, safety, and scalability. The application of flow chemistry to the synthesis of this compound could enable its large-scale production for various applications.

A comparative overview of traditional versus potential green synthetic approaches is presented in the table below.

| Feature | Traditional Synthesis | Potential Green Synthesis |

| Solvent Use | Often requires large volumes of organic solvents. | Aims for solvent-free conditions or the use of benign solvents. |

| Energy Consumption | Typically involves prolonged heating. | Can utilize microwave or mechanochemical energy for faster, more efficient reactions. |

| Atom Economy | Can be low due to multi-step processes with protecting groups. | Multicomponent reactions can significantly improve atom economy. |

| Waste Generation | Generates significant chemical waste. | Designed to minimize byproducts and waste streams. |

| Scalability | Can be challenging and hazardous to scale up. | Flow chemistry offers a safer and more scalable alternative. |

Exploration of Unprecedented Reactivity Patterns

The ethynyl (B1212043) group at the 7-position of the purine ring is a versatile functional handle that can participate in a wide range of chemical transformations. While the reactivity of ethynyl groups in other contexts is well-established, the specific electronic environment of the purine ring system can lead to unprecedented reactivity patterns.

Future research in this area will likely focus on:

Novel Cycloaddition Reactions: The ethynyl group is an excellent dienophile and dipolarophile, making it a prime candidate for various cycloaddition reactions. While copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" has been demonstrated with 7-ethynyl-8-aza-7-deazaadenosine analogues in RNA, there is a vast and underexplored landscape of other cycloaddition reactions. nih.gov This includes [3+2] cycloadditions with other dipoles, Diels-Alder reactions, and higher-order cycloadditions. Uncovering novel cycloaddition pathways could lead to the synthesis of complex, polycyclic purine derivatives with unique biological activities.

Intramolecular Cyclizations: The proximity of the ethynyl group to the purine ring system and any substituents could facilitate novel intramolecular cyclization reactions. researchgate.netresearchgate.net For instance, in the synthesis of 7-ethynyl pyrazolo[3,4-d]pyrimidine ribosides, an unexpected 6-endo-dig ring closure was observed, leading to the formation of a tricyclic nucleobase. nih.gov Systematic investigation of the factors that govern these cyclizations could provide access to new classes of heterocyclic compounds.

Metal-Catalyzed Cross-Coupling Reactions: The terminal alkyne of this compound is an ideal substrate for various metal-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Stille couplings. While these reactions are standard in organic synthesis, their application to the 7-ethynylpurine scaffold could be used to create a diverse library of C7-functionalized purines for biological screening and materials science applications.

Reactivity of the Purine Core: The introduction of the electron-withdrawing ethynyl group at the 7-position can modulate the reactivity of the purine ring itself. Future studies could explore how this substitution influences electrophilic and nucleophilic aromatic substitution reactions on the purine core, potentially leading to new strategies for purine functionalization.

Expansion into Advanced Materials and Organic Electronic Applications

The unique electronic properties of the purine ring system, combined with the versatility of the ethynyl group, make this compound a promising building block for the development of advanced materials and applications in organic electronics.

Emerging research avenues in this domain include:

Conductive Polymers: The purine nucleus can be incorporated into conjugated polymers to create materials with interesting optoelectronic properties. tennessee.edursc.org The ethynyl group of this compound can serve as a key linkage point for polymerization, leading to the formation of novel purine-containing conjugated polymers. These materials could find applications as organic semiconductors, in light-emitting diodes (OLEDs), and as sensors.

Organic Field-Effect Transistors (OFETs): The planar structure and π-stacking capabilities of purine derivatives make them attractive candidates for use in OFETs. By functionalizing this compound with solubilizing groups and incorporating it into well-ordered thin films, it may be possible to develop new high-performance organic semiconductors.

Molecular Wires: The rigid, linear geometry of the ethynyl group makes it an ideal component for the construction of molecular wires. Polymers or oligomers of this compound could exhibit through-bond charge transport, making them suitable for applications in molecular electronics.

Functional Materials: The ability to modify the ethynyl group through click chemistry and other reactions opens up possibilities for creating functional materials. For example, by attaching specific recognition elements or responsive units to the 7-ethynylpurine scaffold, it may be possible to develop sensors, drug delivery systems, or smart materials.

The potential of purine derivatives in organic electronics is summarized in the table below.

| Application | Key Properties of Purine Derivatives | Potential Role of this compound |

| Organic Semiconductors | Planar structure, π-stacking ability, tunable electronic properties. | As a monomer for the synthesis of novel conjugated polymers with tailored band gaps. |

| OLEDs | Fluorescence, charge transport capabilities. | As a component of emissive or charge-transporting layers in OLED devices. |

| OFETs | High charge carrier mobility, good film-forming properties. | As the active semiconductor layer in OFETs. |

| Sensors | Ability to interact with analytes, changes in optical or electronic properties upon binding. | As a platform for creating functional materials with specific sensing capabilities. |

Design of New Chemical Probes and Research Tools

The ethynyl group is a bioorthogonal handle, meaning it can react selectively with a partner functional group (typically an azide) in a complex biological environment without interfering with native biochemical processes. This property makes this compound and its derivatives highly valuable for the development of chemical probes and research tools.

Future directions in this area are focused on:

Bioorthogonal Labeling: Ethynyl-containing purine analogues, such as 7-ethynyl-8-aza-7-deazaadenosine, have been successfully used to label RNA in living cells. nih.gov Similarly, this compound could be metabolically incorporated into nucleic acids, allowing for the visualization and tracking of DNA and RNA synthesis and localization. nih.gov The development of cell-permeable derivatives of this compound will be crucial for these applications.

Activity-Based Protein Profiling (ABPP): By attaching a reactive group to the 7-ethynylpurine scaffold, it is possible to create activity-based probes that covalently label specific enzymes or proteins. The ethynyl group can then be used to attach a reporter tag (e.g., a fluorophore or biotin) for visualization or enrichment of the labeled proteins.

Fluorescent Probes: The purine scaffold itself can exhibit interesting fluorescent properties. By conjugating fluorophores to the 7-ethynylpurine core, it is possible to design novel fluorescent probes for cellular imaging. These probes could be targeted to specific organelles or biomolecules, providing insights into cellular processes.

Drug Discovery and Target Identification: this compound can be used as a starting point for the synthesis of libraries of purine derivatives for drug discovery. The ethynyl group can also serve as a handle for target identification studies. For example, a bioactive compound containing the 7-ethynylpurine moiety can be used in a click chemistry-based pull-down experiment to identify its protein binding partners.

The table below summarizes the key features and potential applications of this compound-based chemical probes.

| Probe Type | Design Strategy | Potential Application |

| Bioorthogonal Labeling Probe | A cell-permeable derivative of this compound. | Labeling and imaging of nucleic acids in living cells. |

| Activity-Based Probe | This compound functionalized with a reactive group. | Profiling the activity of specific enzymes or protein families. |

| Fluorescent Probe | This compound conjugated to a fluorophore. | Targeted imaging of specific cellular components or processes. |

| Target Identification Probe | A bioactive molecule containing the 7-ethynylpurine scaffold. | Identifying the protein targets of a drug candidate. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 7-Ethynyl-7H-purine, and how can experimental reproducibility be ensured?

- Methodological Guidance : Synthesis typically involves functionalization of the purine core at the 7-position. A common approach includes Sonogashira coupling to introduce the ethynyl group. To ensure reproducibility:

- Document reaction conditions (temperature, solvent, catalyst ratios) in detail .

- Characterize intermediates and final products using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC for purity verification (>95%) .

- Provide full synthetic protocols in the main manuscript or supplementary materials, adhering to journal guidelines (e.g., Beilstein Journal of Organic Chemistry requires explicit experimental details for replication) .

Q. How should researchers validate the identity and purity of this compound in novel synthetic routes?

- Methodological Guidance :

- For known compounds: Compare spectral data (NMR, IR) with literature values. Cross-reference PubChem entries (e.g., CID 15837102) for structural validation .

- For novel derivatives: Use X-ray crystallography or advanced 2D NMR techniques (e.g., COSY, HSQC) to confirm regiochemistry.

- Quantify purity via HPLC with UV detection (λ = 254 nm) and report retention times relative to standards .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Guidance :

- Data Triangulation : Compare results across independent studies (e.g., PubChem bioassays vs. peer-reviewed journals) while assessing experimental variables (e.g., cell lines, assay conditions) .

- Dose-Response Analysis : Replicate conflicting assays with standardized protocols (e.g., IC₅₀ determination using three biological replicates) .

- Mechanistic Studies : Use knock-out models or competitive binding assays to validate target specificity. For example, if a derivative shows inconsistent kinase inhibition, employ ATP-competitive probes to confirm binding .

Q. How can computational modeling enhance the design of this compound analogs for targeted therapeutic applications?

- Methodological Guidance :

- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities against targets (e.g., adenosine receptors) using crystallographic structures from the PDB .

- Validate predictions with free-energy perturbation (FEP) calculations or molecular dynamics (MD) simulations to assess stability of ligand-target complexes .

- Prioritize analogs with favorable ADMET profiles predicted via QSAR models (e.g., SwissADME) .

Q. What ethical and procedural considerations apply to in vivo studies of this compound derivatives?

- Methodological Guidance :

- Obtain institutional animal care committee approval (IACUC) and adhere to ARRIVE guidelines for experimental design and reporting .

- Include positive/negative controls (e.g., known purine-based drugs) and validate dosing regimens via pharmacokinetic studies (e.g., plasma half-life determination) .

- Address contradictory toxicity data by conducting histopathological analyses and longitudinal biomarker monitoring .

Data Analysis and Reporting Standards

Q. How should researchers statistically analyze dose-dependent effects of this compound in cellular assays?

- Methodological Guidance :

- Use non-linear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values with 95% confidence intervals.

- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report p-values and effect sizes (e.g., Cohen’s d) .

- Address outliers using Grubbs’ test or robust statistical methods (e.g., ROUT) .

Q. What are the best practices for reporting spectral data of this compound derivatives in manuscripts?

- Methodological Guidance :

- Include full NMR assignments (δ in ppm, multiplicity, J-values) and HRMS data (m/z, calculated vs. observed) in tables .

- Deposit raw spectral data in public repositories (e.g., Figshare) and cite accession numbers .

- For novel compounds, provide elemental analysis (C, H, N) within ±0.4% of theoretical values .

Contradiction Management in Research

Q. How to address discrepancies between computational predictions and experimental results for this compound’s reactivity?

- Methodological Guidance :

- Re-examine force field parameters or solvent models used in simulations (e.g., implicit vs. explicit solvation) .

- Validate computational hypotheses with kinetic studies (e.g., time-resolved spectroscopy for reaction intermediates) .

- Publish negative results to inform the community and refine predictive algorithms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.